4-Methyl-N-(2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ME-N-(2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ETHYL)BENZAMIDE is a complex organic compound with the molecular formula C20H17N3O4 and a molecular weight of 363.376 g/mol . This compound is characterized by the presence of a chromone ring, a hydrazone linkage, and a benzamide moiety, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ME-N-(2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ETHYL)BENZAMIDE typically involves the condensation of 4-oxo-4H-chromen-3-carbaldehyde with hydrazine derivatives, followed by the reaction with benzoyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to ensure reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
4-ME-N-(2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-ME-N-(2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-ME-N-(2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The chromone ring and hydrazone linkage play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3-ME-N-(2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ETHYL)BENZAMIDE
- N′-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]NICOTINOHYDRAZIDE
Uniqueness
4-ME-N-(2-OXO-2-(2-((4-OXO-4H-CHROMEN-3-YL)METHYLENE)HYDRAZINO)ETHYL)BENZAMIDE is unique due to its specific combination of a chromone ring, hydrazone linkage, and benzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
881664-14-8 |
---|---|
Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-methyl-N-[2-oxo-2-[(2E)-2-[(4-oxochromen-3-yl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C20H17N3O4/c1-13-6-8-14(9-7-13)20(26)21-11-18(24)23-22-10-15-12-27-17-5-3-2-4-16(17)19(15)25/h2-10,12H,11H2,1H3,(H,21,26)(H,23,24)/b22-10+ |
InChI Key |
ROVGYTNSQIXORF-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.